Enhanced Lipophilicity (LogP) Compared to 2-Bromo-3-methoxypyridine
2-Bromo-3-(trifluoromethoxy)pyridine exhibits significantly higher lipophilicity compared to its methoxy analog. The trifluoromethoxy (-OCF3) group is a known bioisostere for methoxy (-OCH3) that confers increased lipophilicity and metabolic stability. The calculated LogP for the target compound is 2.72 [1], while the LogP for the direct analog 2-bromo-3-methoxypyridine is reported as 1.55 [2]. This represents a substantial increase in hydrophobicity, which directly impacts passive membrane permeability and the overall pharmacokinetic profile of final drug candidates.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.72 (LogP) |
| Comparator Or Baseline | 2-bromo-3-methoxypyridine: 1.55 (LogP) |
| Quantified Difference | Δ = +1.17 LogP units |
| Conditions | In silico calculation (XLogP or similar method) based on vendor technical datasheets |
Why This Matters
This quantified increase in LogP demonstrates a tangible advantage in enhancing membrane permeability for drug discovery programs targeting intracellular or CNS targets.
- [1] hzbp.cn. (n.d.). 2-溴-3-(三氟甲氧基)吡啶, 98%,2-Bromo-3-(trifluoromethoxy)pyridine. Retrieved from https://www.hzbp.cn (LogP data for CAS 1206978-11-1). View Source
- [2] sielc.com. (2018). 2-Bromo-3-methoxypyridine. Retrieved from https://sielc.com (LogP data for CAS 24100-18-3). View Source
